molecular formula C5H9ClF3N B11731916 (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

(1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B11731916
M. Wt: 175.58 g/mol
InChI Key: YYYMJJAPNAKGEH-RFKZQXLXSA-N
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Description

(1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanes. This compound is characterized by the presence of a trifluoromethyl group attached to the cyclobutane ring and an amine group, which is protonated to form the hydrochloride salt. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group using hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may convert the trifluoromethyl group to other functional groups.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Study of Stereochemistry: Its well-defined stereochemistry makes it a useful model compound for studying stereochemical effects in reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceutical Research:

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine: The free base form of the compound.

    (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-ol: An alcohol derivative.

    (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-carboxylic acid: A carboxylic acid derivative.

Uniqueness

The uniqueness of (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride lies in its specific stereochemistry and the presence of both a trifluoromethyl group and an amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4+;/m0./s1

InChI Key

YYYMJJAPNAKGEH-RFKZQXLXSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C(F)(F)F)N.Cl

Canonical SMILES

C1CC(C1C(F)(F)F)N.Cl

Origin of Product

United States

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